molecular formula C10H12N2O B1266892 1-Acetyl-6-aminoindoline CAS No. 62368-29-0

1-Acetyl-6-aminoindoline

Cat. No. B1266892
Key on ui cas rn: 62368-29-0
M. Wt: 176.21 g/mol
InChI Key: LOZKZWIQDVEDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071201B2

Procedure details

Under ice cooling, acetyl chloride (1.7 ml) was added dropwise into a solution of 1-[1-(4-t-butoxycarbonyl)piperidin-4-yl]-6-aminomethylindoline (8.3 g) and triethylamine (2.4 g) in acetonitrile (150 ml) followed by stirring the resultant mixture at room temperature for 1 hr. To the liquid reaction mixture were added a saturated aqueous solution of sodium bicarbonate and ethyl acetate and the layers were separated. The organic layer was then washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. After adding chloroform (100 ml) and trifluoroacetic acid (50 ml), the resultant mixture was stirred at room temperature for 2 hr. After concentrating under reduced pressure, a 2 N aqueous solution of sodium hydroxide (100 ml) and toluene (50 ml) were added thereto followed by vigorous stirring. Then the resultant mixture was purified by NH-silica gel column chromatography (methanol/ethyl acetate system) to give the title compound (3.78 g) as white needles (yield: 58%).
Quantity
1.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-[1-(4-t-butoxycarbonyl)piperidin-4-yl]-6-aminomethylindoline
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[CH3:2].[CH2:5]([N:7]([CH2:10][CH3:11])[CH2:8][CH3:9])[CH3:6].C(=O)(O)[O-].[Na+].C(OCC)(=[O:19])C.[C:23](#[N:25])[CH3:24]>>[C:5]([N:7]1[C:10]2[C:1](=[CH:2][CH:24]=[C:23]([NH2:25])[CH:11]=2)[CH2:9][CH2:8]1)(=[O:19])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
1-[1-(4-t-butoxycarbonyl)piperidin-4-yl]-6-aminomethylindoline
Quantity
8.3 g
Type
reactant
Smiles
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resultant mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
After adding chloroform (100 ml) and trifluoroacetic acid (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under reduced pressure
ADDITION
Type
ADDITION
Details
a 2 N aqueous solution of sodium hydroxide (100 ml) and toluene (50 ml) were added
CUSTOM
Type
CUSTOM
Details
Then the resultant mixture was purified by NH-silica gel column chromatography (methanol/ethyl acetate system)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC=C(C=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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